N-(2-methoxy-5-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(2-methoxy-5-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, methoxy and methyl substituents, and a carboxamide group. Its molecular formula is C21H22N2O3.
Preparation Methods
The synthesis of N-(2-methoxy-5-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the methoxy and methyl groups: These substituents can be added via electrophilic aromatic substitution reactions.
Formation of the carboxamide group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
N-(2-methoxy-5-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or the pyridine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: It may have therapeutic potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
N-(2-methoxy-5-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: Lacks the 3-methylphenylmethyl group.
N-(2-methoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide: Lacks the 5-methyl group.
N-(2-methoxy-5-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
These comparisons highlight the unique structural features of this compound, which may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-15-6-4-7-17(12-15)14-24-11-5-8-18(22(24)26)21(25)23-19-13-16(2)9-10-20(19)27-3/h4-13H,14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBHMCUDUYLSGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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